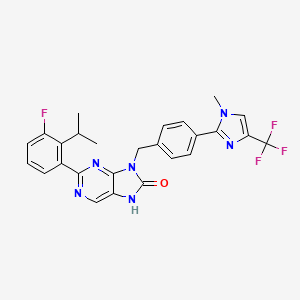

Usp1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H22F4N6O |

|---|---|

Molecular Weight |

510.5 g/mol |

IUPAC Name |

2-(3-fluoro-2-propan-2-ylphenyl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7H-purin-8-one |

InChI |

InChI=1S/C26H22F4N6O/c1-14(2)21-17(5-4-6-18(21)27)22-31-11-19-24(34-22)36(25(37)32-19)12-15-7-9-16(10-8-15)23-33-20(13-35(23)3)26(28,29)30/h4-11,13-14H,12H2,1-3H3,(H,32,37) |

InChI Key |

DCXQZTACMIBGMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC=C1F)C2=NC=C3C(=N2)N(C(=O)N3)CC4=CC=C(C=C4)C5=NC(=CN5C)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Usp1-IN-2: A Technical Guide to its Mechanism of Action in DNA Damage Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp1-IN-2, also identified as Compound I-193, is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1] USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins involved in DNA repair pathways.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in DNA damage repair, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action: Inhibition of USP1 Deubiquitinase Activity

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of the USP1-UAF1 complex.[1] This complex is responsible for removing monoubiquitin from two crucial DNA repair proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[3][4][5]

By inhibiting USP1, this compound leads to the accumulation of monoubiquitinated PCNA (PCNA-Ub) and monoubiquitinated FANCD2 (FANCD2-Ub).[4][6] This accumulation disrupts the normal progression of DNA repair processes, rendering cancer cells, particularly those with deficiencies in other DNA repair pathways like Homologous Recombination (HR), more susceptible to DNA damaging agents and inducing synthetic lethality.[4][7]

Key Signaling Pathways Affected by this compound

The inhibition of USP1 by this compound primarily impacts two major DNA damage repair pathways:

-

Translesion Synthesis (TLS): USP1 deubiquitinates PCNA, a key step in the termination of TLS. TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. By preventing PCNA deubiquitination, this compound prolongs the association of TLS polymerases with the replication fork, which can lead to increased mutagenesis and replication stress.[4]

-

Fanconi Anemia (FA) Pathway: The FA pathway is critical for the repair of DNA interstrand crosslinks (ICLs). Monoubiquitination of the FANCD2-FANCI complex is a central event in this pathway, leading to the recruitment of nucleases and other repair factors. USP1 is responsible for deubiquitinating FANCD2, which is necessary for the release of the FANCD2-FANCI complex from the DNA and the completion of the repair process. Inhibition of USP1 by this compound traps the ubiquitinated FANCD2-FANCI complex on the chromatin, thereby stalling the FA pathway.[3][5]

Quantitative Data

The following table summarizes the available quantitative data for this compound and related USP1 inhibitors.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound (I-193) | USP1 | in vitro enzymatic assay | < 50 nM | [1] |

| I-138 (structurally related) | USP1 | Cellular viability | Varies by cell line | [4] |

| ML323 | USP1/UAF1 | Ubiquitin-rhodamine assay | 76 nM | [8] |

| KSQ-4279 | USP1/UAF1 | Ubiquitin-rhodamine assay | ~1 nM | [9] |

Signaling Pathway and Experimental Workflow Diagrams

USP1 Signaling in DNA Damage Repair and the Impact of this compound

Caption: USP1 pathway and this compound inhibition.

General Experimental Workflow for Assessing this compound Activity

Caption: Experimental workflow for this compound.

Detailed Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, the following are standard methods used to characterize USP1 inhibitors, which are applicable to this compound.

In Vitro USP1/UAF1 Deubiquitination Assay (Ub-AMC Assay)

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of the USP1/UAF1 complex.

Materials:

-

Recombinant human USP1/UAF1 complex

-

Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Tween-20

-

This compound (dissolved in DMSO)

-

384-well black plates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 5 µL of assay buffer.

-

Add 50 nL of this compound or DMSO (control) to the wells.

-

Add 5 µL of USP1/UAF1 complex (final concentration ~1 nM) to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of Ub-AMC substrate (final concentration ~100 nM).

-

Immediately measure the fluorescence intensity every minute for 30-60 minutes.

-

Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).

-

Plot the reaction velocity against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to USP1 in a cellular context.

Materials:

-

Cancer cell line of interest

-

This compound (dissolved in DMSO)

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

SDS-PAGE and Western blot reagents

-

Anti-USP1 antibody

Protocol:

-

Treat cultured cells with this compound or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in lysis buffer and lyse the cells.

-

Clarify the lysate by centrifugation.

-

Aliquot the supernatant into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

-

Collect the supernatant and analyze the amount of soluble USP1 by Western blotting.

-

Quantify the band intensities and plot the fraction of soluble USP1 against the temperature.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Western Blot Analysis of PCNA and FANCD2 Ubiquitination

This assay assesses the cellular effect of this compound on the ubiquitination status of its key substrates.

Materials:

-

Cancer cell line of interest

-

This compound

-

DNA damaging agent (e.g., Mitomycin C or Cisplatin)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and DUB inhibitors (e.g., NEM, PR-619)

-

SDS-PAGE and Western blot reagents

-

Primary antibodies: anti-PCNA, anti-FANCD2, anti-GAPDH (loading control)

-

Secondary antibodies

Protocol:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with a dose-range of this compound for a specified time (e.g., 24 hours). In some experiments, co-treat with a DNA damaging agent for the last few hours.

-

Wash cells with cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE on an appropriate percentage gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities of the monoubiquitinated and non-ubiquitinated forms of PCNA and FANCD2.

Conclusion

This compound is a potent inhibitor of USP1, a key regulator of DNA damage repair. Its mechanism of action, centered on the accumulation of ubiquitinated PCNA and FANCD2, disrupts critical DNA repair pathways, making it a promising therapeutic agent, particularly for cancers with underlying DNA repair deficiencies. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel USP1 inhibitors. Further research, especially in vivo studies, will be crucial to fully elucidate the therapeutic potential of this compound in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

Usp1-IN-2: A Technical Guide to Its Impact on Cancer Cell Proliferation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-Specific Protease 1 (USP1) is a critical deubiquitinating enzyme (DUB) involved in the DNA damage response (DDR) and repair pathways, making it a compelling target for cancer therapy.[1][2] Its overexpression is a feature of various cancers and often correlates with poor prognosis.[2][3][4] Inhibition of USP1 has been shown to suppress the proliferation of malignant cells, induce apoptosis, and sensitize them to DNA-damaging chemotherapeutics.[2][4] This technical guide focuses on Usp1-IN-2, a potent inhibitor of USP1, and elucidates its mechanism of action, its impact on cancer cell proliferation, and the experimental protocols used for its evaluation. While specific data for this compound is limited, this paper draws upon extensive research on other well-characterized USP1 inhibitors, such as ML323 and SJB3-019A, to provide a comprehensive overview of the therapeutic potential of targeting this enzyme.

The Role of USP1 in Cancer

USP1 plays a pivotal role in maintaining genomic integrity by regulating key proteins in DNA repair pathways.[2][5] It functions in a complex with USP1-associated factor 1 (UAF1), which stimulates its enzymatic activity.[3][6][7] The primary and most well-understood substrates of the USP1-UAF1 complex are the monoubiquitinated forms of Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][3][6][8]

-

Translesion Synthesis (TLS): By deubiquitinating PCNA, USP1 acts as a negative regulator of TLS, a DNA damage tolerance mechanism.[5][8]

-

Fanconi Anemia (FA) Pathway: USP1-mediated deubiquitination of FANCD2 is essential for the repair of DNA interstrand crosslinks and is a critical step in the FA pathway.[1][5][8]

In many cancer cells, these DNA repair mechanisms are upregulated, allowing tumors to survive despite genomic instability.[1] By inhibiting USP1, compounds like this compound lock its substrates in their ubiquitinated, active state, leading to dysregulated DNA repair, accumulation of DNA damage, and ultimately, cancer cell death.[1][5]

This compound: Potency and Impact on Cancer Cells

This compound is a potent small molecule inhibitor of USP1. While extensive cell-based proliferation data for this specific compound is not widely published, its high potency against the USP1 enzyme suggests significant anti-proliferative effects in cancer cells that rely on USP1 activity. The following tables summarize quantitative data for this compound and other representative USP1 inhibitors.

Data Presentation

Table 1: In Vitro Potency of USP1 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type |

|---|---|---|---|

| This compound | USP1 | < 50 | Biochemical |

| ML323 | USP1/UAF1 | 21 | Ubiquitin-Rhodamine |

| KSQ-4279 | USP1/UAF1 | 0.8 | Ubiquitin-Rhodamine |

| SJB3-019A | USP1/UAF1 | ~700 | Ub-AMC |

Data compiled from multiple sources. The IC50 value for this compound is from MedchemExpress.[9]

Table 2: Anti-Proliferative Activity of USP1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 / Effect |

|---|---|---|---|

| ML323 | HCT116 | Colorectal Cancer | Sensitizes to Doxorubicin |

| ML323 | U2OS | Osteosarcoma | Enhances Cisplatin cytotoxicity |

| ML323 | Caki-1 | Renal Cell Carcinoma | 30 µM induces apoptosis with TRAIL |

| SJB3-019A | MM.1S | Multiple Myeloma | IC50 ~ 2.5 µM |

This table illustrates the general effect of USP1 inhibition. Specific IC50 values for proliferation can vary significantly based on the cell line and assay conditions.[8]

Table 3: Cellular Effects of USP1 Inhibition

| Effect | Observation | Cancer Type | Notes |

|---|---|---|---|

| Apoptosis Induction | Increased Annexin-V staining | Multiple Myeloma | Inhibition triggers apoptosis.[5] |

| Cell Cycle Arrest | G2/M Arrest | Colorectal Cancer | Knockdown of USP1 induces growth arrest. |

| DNA Damage | Increased γH2AX foci | Multiple Myeloma | Blockade of USP1 leads to accumulation of DNA damage.[5][10] |

| Protein Modulation | Downregulation of Survivin | Renal Cell Carcinoma | USP1 inhibition leads to survivin degradation.[8][11] |

| Protein Modulation | Downregulation of Bcl-2, Mcl-1 | Colorectal Cancer | Reduction of anti-apoptotic proteins. |

| Protein Modulation | Upregulation of DR5 | Renal Cell Carcinoma | Increases expression of a pro-apoptotic receptor.[8][11] |

Signaling Pathways and Visualizations

Inhibition of USP1 by this compound initiates a cascade of events stemming from the disruption of the DNA damage response. The diagrams below illustrate the core signaling pathway and a typical experimental workflow for evaluating such an inhibitor.

USP1 Signaling Pathway Disruption

Caption: Mechanism of this compound action on the DNA damage response pathway.

Experimental Workflow for USP1 Inhibitor Evaluation

Caption: A generalized workflow for the preclinical evaluation of a USP1 inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of USP1 inhibitors.

Cell Viability Assay (XTT-based)

This protocol is adapted from methodologies used to assess the impact of inhibitors on cancer cell proliferation.[8]

-

Cell Seeding: Plate cancer cells (e.g., Caki-1, HCT116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat cells with varying concentrations of the inhibitor and a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the treated cells for a specified period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

XTT Reagent Addition: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

-

Incubation and Measurement: Incubate the plate for 2-4 hours. Measure the absorbance of the samples in a multi-well plate reader at a wavelength of 450-500 nm, with a reference wavelength of ~650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 or IC50 value.

Western Blotting for DNA Damage Markers

This protocol is used to detect the accumulation of ubiquitinated USP1 substrates.[5][10]

-

Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-FANCD2, anti-PCNA, anti-γH2AX, anti-cleaved PARP) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze band intensity relative to a loading control like GAPDH or β-actin. Look for shifts in molecular weight indicating ubiquitination (e.g., for PCNA and FANCD2).

Apoptosis Assay (Annexin V and 7-AAD Staining)

This flow cytometry-based method quantifies apoptosis and necrosis.[10]

-

Cell Treatment and Collection: Treat 1x10⁶ cells with this compound or vehicle control for 24-48 hours. Collect both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD (7-aminoactinomycin D) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.

In Vivo Xenograft Model

This protocol assesses the anti-tumor efficacy of an inhibitor in a living organism.[8][11]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule (e.g., three times a week).

-

Monitoring: Monitor tumor size using calipers and calculate tumor volume (e.g., using the formula [length × width²]/2). Record animal body weight as a measure of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, immunohistochemistry (e.g., for Ki-67, TUNEL), or Western blot analysis.

-

Statistical Analysis: Compare tumor growth between the treated and control groups to determine statistical significance.

Conclusion

This compound, as a potent inhibitor of USP1, represents a promising therapeutic agent for cancers that are dependent on USP1-mediated DNA repair pathways. The inhibition of USP1 disrupts the deubiquitination of critical proteins like PCNA and FANCD2, leading to an accumulation of DNA damage, cell cycle arrest, and apoptosis in cancer cells. Furthermore, targeting USP1 can sensitize tumors to conventional DNA-damaging agents, offering a powerful combination therapy strategy.[2] The experimental frameworks and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the anti-proliferative potential of this compound and other next-generation USP1 inhibitors.

References

- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The role of USP1 deubiquitinase in the pathogenesis and therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inner Workings of a Key DNA Damage Repair Enzyme: A Technical Guide to the Deubiquitinating Activity of USP1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 1 (USP1) is a critical deubiquitinating enzyme (DUB) that plays a pivotal role in the DNA damage response (DDR) and the maintenance of genomic stability. Its activity is tightly regulated and directed towards specific substrates, most notably components of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. Dysregulation of USP1 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the deubiquitinating activity of USP1, its key substrates, regulatory mechanisms, and the experimental methodologies used to investigate its function.

Core Function and Regulation

USP1 functions as a cysteine protease, catalyzing the hydrolysis of the isopeptide bond between ubiquitin and its target proteins. The catalytic activity of USP1 resides in a conserved catalytic triad of cysteine, histidine, and aspartate residues (Cys90, His593, and Asp751)[1]. However, USP1 activity is intrinsically low and requires the formation of a stable heterodimeric complex with USP1-Associated Factor 1 (UAF1) for full enzymatic activation[2][3]. UAF1 binding allosterically enhances the catalytic efficiency of USP1, increasing its turnover rate (kcat) without significantly altering its affinity for the substrate (Km).

The USP1-UAF1 complex is the functionally active form of the enzyme within the cell. The expression of USP1 is cell cycle-regulated, with levels peaking in S-phase, coinciding with the period of DNA replication and potential replication stress[4][5].

Key Signaling Pathways and Substrates

The primary role of USP1 in maintaining genomic integrity is mediated through its deubiquitination of two key substrates: FANCD2 and PCNA.

The Fanconi Anemia Pathway

The Fanconi Anemia pathway is a crucial DNA repair pathway responsible for resolving interstrand crosslinks (ICLs). A key event in this pathway is the monoubiquitination of the FANCD2-FANCI heterodimer, which allows for the recruitment of downstream repair factors. USP1, in complex with UAF1, reverses this ubiquitination, deubiquitinating FANCD2 to reset the pathway[6][7][8]. This deubiquitination is essential for the efficient repair of ICLs, and loss of USP1 function leads to hypersensitivity to DNA crosslinking agents[9][10][11].

Translesion Synthesis Pathway

Translesion synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. This process is initiated by the monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA). Monoubiquitinated PCNA recruits specialized, low-fidelity TLS polymerases to the site of damage. USP1-UAF1 deubiquitinates PCNA, acting as a negative regulator of TLS to prevent unscheduled recruitment of these error-prone polymerases and maintain genome stability[1][2][6][7].

Quantitative Analysis of USP1 Deubiquitinating Activity

The enzymatic activity of USP1 is characterized by its kinetic parameters and its sensitivity to various inhibitors.

Kinetic Parameters

While specific Km and kcat values for the deubiquitination of physiological substrates like FANCD2-Ub and PCNA-Ub by human USP1-UAF1 are not extensively reported in a comparative manner, studies on minimal substrates provide insights into its catalytic efficiency. One study reported the catalytic efficiency (kcat/KM) of USP1/UAF1 on the fluorogenic substrate Ubiquitin-Rhodamine (UbRho).

| Enzyme Complex | Substrate | kcat/KM (s⁻¹µM⁻¹) | Reference |

| USP1/UAF1 | UbRho | 0.35 (±0.17) | [12] |

It is important to note that kinetic parameters can be highly dependent on the specific assay conditions, including buffer composition, temperature, and the nature of the substrate. Recent kinetic analysis has revealed that USP1/UAF1 displays a preference for cleaving ubiquitin-ubiquitin bonds over the ubiquitin-PCNA isopeptide bond, suggesting a mechanism for the temporal enrichment of monoubiquitinated PCNA[8][9][13][14][15].

Inhibitors of USP1 Activity

The development of small molecule inhibitors targeting USP1 has been an area of intense research, with several compounds demonstrating potent and selective inhibition. The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency.

| Inhibitor | IC50 (nM) | Assay Type/Substrate | Reference(s) |

| ML323 | 76 | Ub-Rho | [16][17][18][19] |

| 174 | K63-linked diubiquitin | [19] | |

| 820 | Ub-PCNA | [19] | |

| KSQ-4279 | Potent inhibitor (specific value not publicly disclosed) | DUBprofiler assay | [20][21][22][23][24] |

| SJB2-043 | 544 | USP1/UAF1 complex | [4][25][26] |

| SJB3-019A | 78.1 | K562 cells (cytotoxicity) | [2][5][7][27][28] |

| C527 | 880 | USP1/UAF1 complex | [1][3][6][29] |

| Pimozide | 2000 | USP1/UAF1 | [3][10][12][30][31] |

| I-138 | 4.1 | USP1-UAF1 | [6][32] |

| USP1-IN-4 | 2.44 | USP1 | [6] |

| USP1-IN-9 | 8.8 | USP1 | [32] |

| USP1-IN-10 | 7.6 | USP1 | [6] |

| USP1-IN-13 | 1.02 | USP1 | [6] |

Experimental Protocols

Investigating the deubiquitinating activity of USP1 involves a range of in vitro and cell-based assays.

In Vitro Deubiquitination Assay using a Fluorogenic Substrate (Ub-AMC)

This assay provides a continuous, real-time measurement of DUB activity.

Principle: Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) is a fluorogenic substrate where the AMC fluorophore is quenched when conjugated to ubiquitin. Upon cleavage by a DUB, the free AMC fluoresces, and the increase in fluorescence is proportional to the enzyme activity.

Materials:

-

Purified recombinant USP1/UAF1 complex

-

Ub-AMC substrate (stock solution in DMSO)

-

DUB reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, 0.05% CHAPS)

-

96-well black microplates

-

Fluorimeter (Excitation: ~350-380 nm, Emission: ~460 nm)

Protocol:

-

Prepare serial dilutions of the USP1/UAF1 complex in DUB reaction buffer.

-

Prepare a working solution of Ub-AMC in DUB reaction buffer (e.g., 2x final concentration).

-

In a 96-well plate, add the diluted enzyme solutions. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time.

-

Initiate the reaction by adding the Ub-AMC working solution to each well.

-

Immediately place the plate in a pre-warmed fluorimeter and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds for 30 minutes).

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each enzyme concentration or inhibitor concentration.

References

- 1. apexbt.com [apexbt.com]

- 2. apexbt.com [apexbt.com]

- 3. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. USP1/UAF1 targets polyubiquitinated PCNA with an exo-cleavage mechanism that can temporarily enrich for monoubiquitinated PCNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. selleckchem.com [selleckchem.com]

- 18. ML 323 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]

- 19. USP1-UAF1 Inhibitor, ML323 - CAS 1572414-83-5 - Calbiochem | 531131 [merckmillipore.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. selleckchem.com [selleckchem.com]

- 24. ksqtx.com [ksqtx.com]

- 25. medchemexpress.com [medchemexpress.com]

- 26. SJB2-043 | USP1 inhibitor | Probechem Biochemicals [probechem.com]

- 27. SJB3-019A | DUB | TargetMol [targetmol.com]

- 28. abmole.com [abmole.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. medchemexpress.com [medchemexpress.com]

- 32. medchemexpress.com [medchemexpress.com]

Preliminary Studies on USP1 Inhibitors in Oncology Research: A Technical Guide

Disclaimer: While the focus of this guide is on the emerging class of Ubiquitin-Specific Protease 1 (USP1) inhibitors, publicly available research data specifically detailing "Usp1-IN-2" is limited. The information presented herein is a comprehensive overview of the mechanism of action, preclinical findings, and experimental approaches for well-characterized USP1 inhibitors, which can serve as a foundational guide for research on novel compounds such as this compound.

Executive Summary

Ubiquitin-Specific Protease 1 (USP1) has emerged as a compelling target in oncology, particularly for cancers with deficiencies in the DNA Damage Response (DDR) pathway, such as those with BRCA1/2 mutations. USP1 plays a critical role in DNA repair by deubiquitinating key proteins like FANCD2 and PCNA.[1][2][3] Its inhibition leads to the accumulation of ubiquitinated forms of these proteins, impairing DNA repair and inducing synthetic lethality in cancer cells with compromised homologous recombination.[4] This guide provides an in-depth overview of the preclinical data, mechanism of action, and relevant experimental protocols for studying USP1 inhibitors in an oncology setting.

Mechanism of Action of USP1 Inhibitors

USP1 is a deubiquitinating enzyme that, in complex with its cofactor UAF1, removes monoubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 complex.[3][5] This action is crucial for the proper functioning of two major DNA repair pathways:

-

Translesion Synthesis (TLS): Deubiquitination of PCNA by USP1 is a key step in completing TLS, a process that allows DNA replication to bypass DNA lesions.[1]

-

Fanconi Anemia (FA) Pathway: USP1-mediated deubiquitination of the FANCI-FANCD2 complex is essential for the repair of DNA interstrand crosslinks.[2][3]

Inhibition of USP1 disrupts these pathways, leading to persistent ubiquitination of PCNA and FANCD2, which stalls DNA replication and repair, ultimately causing cell cycle arrest and apoptosis, particularly in cancer cells with pre-existing DNA repair defects.[4]

Signaling Pathway of USP1 Inhibition

The following diagram illustrates the central role of USP1 in the DNA damage response and the effect of its inhibition.

Caption: Mechanism of action of USP1 inhibitors in the DNA damage response pathway.

Quantitative Data for Representative USP1 Inhibitors

While specific data for this compound is not widely available, data from other well-characterized USP1 inhibitors can provide a benchmark for preclinical studies.

Table 1: In Vitro Potency of Selected USP1 Inhibitors

| Compound | IC50 (nM) | Target | Assay Type | Reference |

| This compound | < 50 | USP1 | Not Specified | [6] |

| ML323 | 76 | USP1/UAF1 | Ub-Rho110-based HTS | [7] |

| KSQ-4279 | < 10 | USP1 | Biochemical Assay | [7] |

Table 2: Preclinical Efficacy of USP1 Inhibitor KSQ-4279 in Combination with a PARP Inhibitor

| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Notes | Reference |

| PARP-resistant BRCA-mutant PDX | KSQ-4279 + PARP inhibitor | >100 (regression) | Durable tumor regression observed | [7] |

Experimental Protocols

In Vitro USP1 Inhibition Assay

This protocol describes a common method to determine the in vitro potency of a USP1 inhibitor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against USP1.

Materials:

-

Recombinant human USP1/UAF1 complex

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Test compound (e.g., this compound)

-

384-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions to the assay buffer.

-

Add the USP1/UAF1 enzyme complex to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths of 480 nm and 540 nm, respectively.[7]

-

Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow for In Vitro USP1 Inhibition Assay

Caption: Workflow for determining the in vitro IC50 of a USP1 inhibitor.

Cell-Based Assay for USP1 Target Engagement

This protocol assesses the ability of a USP1 inhibitor to engage its target in a cellular context by measuring the ubiquitination status of its substrates.

Objective: To determine the effect of a USP1 inhibitor on the ubiquitination of FANCD2 and PCNA in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., BRCA-mutant ovarian cancer cell line)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against FANCD2, PCNA, and a loading control (e.g., β-actin)

-

Secondary antibodies conjugated to HRP

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Seed cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against FANCD2 and PCNA. The ubiquitinated forms of these proteins will appear as higher molecular weight bands.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imager.

-

Analyze the band intensities to determine the dose-dependent increase in ubiquitinated FANCD2 and PCNA relative to the total protein levels and the loading control.

Future Directions and Conclusion

The development of USP1 inhibitors represents a promising therapeutic strategy, particularly for overcoming resistance to PARP inhibitors in HR-deficient tumors.[7] Preliminary data on compounds like this compound suggest potent enzymatic inhibition.[6] Further preclinical evaluation of such novel inhibitors is warranted to fully characterize their efficacy, safety, and pharmacokinetic profiles. Key future studies should focus on in vivo efficacy in relevant patient-derived xenograft models, combination studies with other DNA-damaging agents, and the identification of biomarkers to predict response to USP1 inhibition. The methodologies and foundational knowledge presented in this guide provide a robust framework for advancing the research and development of this exciting new class of oncology therapeutics.

References

- 1. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Usp1-IN-2 in In Vitro Cancer Cell Line Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usp1-IN-2 is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinase enzyme critically involved in DNA damage repair pathways. By inhibiting USP1, this compound promotes the accumulation of ubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2), leading to replication stress, cell cycle arrest, and apoptosis in cancer cells. These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy of this compound in cancer cell lines, including cell viability, apoptosis, and cell cycle analysis, along with methods to confirm its mechanism of action.

Introduction to USP1 Inhibition

Ubiquitin-Specific Protease 1 (USP1) is a key regulator of the DNA damage response (DDR). It removes ubiquitin from PCNA and the FANCI-FANCD2 heterodimer, which are crucial for translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, respectively.[1] In many cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, tumor cells become highly dependent on USP1 for survival. Inhibition of USP1 with small molecules like this compound represents a promising therapeutic strategy to induce synthetic lethality in these cancer cells.[2] this compound treatment leads to an accumulation of ubiquitinated PCNA and FANCD2, impairing DNA repair, causing cell cycle arrest, and ultimately inducing programmed cell death (apoptosis).[2]

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the in vitro activity of USP1 inhibitors in various cancer cell lines. While specific data for this compound is limited in publicly available literature, the provided data for similar USP1 inhibitors illustrates the expected potency and selective cytotoxicity.

Table 1: IC50 Values of USP1 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound analog | MDA-MB-436 | Breast (BRCA1 mutant) | ≤ 50 | Patent Data |

| Usp1-IN-3 | BRCA1-mutant cell line | Breast | < 100 | MCE Data |

| Usp1-IN-3 | BRCA1-WT cell line | Breast | > 10,000 | MCE Data |

| ML323 | H596 | Non-small cell lung | ~5,000 | [3] |

| Pimozide | H596 | Non-small cell lung | ~2,000 | [4] |

Table 2: Effect of USP1 Inhibition on Apoptosis and Cell Cycle

| Cell Line | Treatment | Apoptosis (% of cells) | Cell Cycle Arrest | Reference |

| HCT116 | USP1 knockdown | Increased cleaved PARP | G2/M arrest | [5] |

| MDA-MB-436 | USP1 inhibitor (I-138) | Not specified | S-phase arrest | [1] |

| Cisplatin-resistant cells | USP1 knockout | Increased apoptosis | Not specified | [6] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for 24-48 hours. Include a vehicle-treated control.

-

Harvest the cells, including any floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blot Analysis for PCNA and FANCD2 Ubiquitination

This protocol confirms the on-target effect of this compound by detecting the accumulation of ubiquitinated PCNA and FANCD2.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies against PCNA, FANCD2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with this compound for 6-24 hours.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system. Look for the appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of PCNA and FANCD2.

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating this compound.

Caption: General experimental workflow.

References

- 1. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]

- 4. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Usp1-IN-2 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp1-IN-2 is a potent and specific inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme critically involved in the DNA damage response (DDR) and other cellular processes.[1][2][3] USP1, in complex with its cofactor UAF1, regulates the monoubiquitination of key proteins such as PCNA and FANCD2, which are essential for translesion synthesis and the Fanconi anemia pathway, respectively.[2][3][4] Inhibition of USP1 has emerged as a promising therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2][4] These application notes provide a summary of the available data and recommended protocols for the in vivo use of this compound and related USP1 inhibitors.

Quantitative Data Summary

While specific in vivo dosage for this compound is not yet extensively published, data from studies on structurally related or functionally similar USP1 inhibitors can provide a valuable starting point for experimental design. The following table summarizes key in vivo data for the USP1 inhibitor ML323, which can be used as a surrogate to estimate an initial dose range for this compound.

| Inhibitor | Animal Model | Dosing Regimen | Route of Administration | Observed Effects | Reference |

| ML323 | Mouse (STZ-induced diabetes model) | 20 mg/kg body weight for 10 days | Intraperitoneal (IP) | Alleviated hyperglycemia | [5] |

| ML323 & TRAIL | Mouse (xenograft model) | Not specified | Not specified | Significantly reduced tumor size | [5][6] |

Note: The optimal concentration for this compound in any given in vivo model must be determined empirically through dose-response studies.

Signaling Pathway

The primary signaling pathway influenced by this compound is the DNA Damage Response (DDR) pathway. Specifically, USP1 inhibition leads to the accumulation of monoubiquitinated PCNA and FANCD2, disrupting DNA repair and potentially leading to synthetic lethality in cancer cells with pre-existing DNA repair defects.

Caption: USP1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Formulation of this compound for In Vivo Administration

A common formulation for administering hydrophobic compounds like this compound in vivo is a solvent mixture that enhances solubility and bioavailability.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO. The concentration of this stock solution will depend on the final desired dosing concentration.

-

In a sterile tube, add the required volume of the this compound DMSO stock solution.

-

Add PEG300 to the tube. The recommended ratio is 10% DMSO and 40% PEG300 of the final volume. Mix thoroughly until the solution is clear.

-

Add Tween-80 to the solution. The recommended concentration is 5% of the final volume. Mix well.

-

Add saline to reach the final desired volume. The recommended concentration is 45% of the final volume.

-

Vortex the final solution until it is a clear and homogenous mixture.

-

It is recommended to prepare this formulation fresh on the day of use.

In Vivo Xenograft Tumor Model Protocol

This protocol provides a general framework for assessing the efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line of interest

-

Matrigel (optional, can improve tumor take rate)

-

This compound formulation

-

Vehicle control (formulation without this compound)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium. A 1:1 mixture with Matrigel can be used.

-

Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

Treatment Group: Administer the this compound formulation via the desired route (e.g., intraperitoneal injection). The dosing frequency will need to be optimized (e.g., daily, every other day).

-

Control Group: Administer the vehicle control using the same volume and schedule as the treatment group.

-

-

Monitoring: Continue to monitor tumor growth and the general health of the mice (body weight, activity, etc.) throughout the study.

-

Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or if signs of toxicity are observed. At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., histology, western blotting).

Caption: Experimental Workflow for In Vivo Xenograft Studies.

Disclaimer

This document provides general guidance based on available scientific literature. The optimal experimental conditions, including the concentration of this compound, dosing regimen, and choice of animal model, should be carefully determined and validated by the individual researcher for each specific application. Always adhere to institutional and national guidelines for animal welfare and research ethics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]

- 3. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]

- 6. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

Assessing the Impact of Usp1-IN-2 on DNA Repair Foci: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR), primarily through its regulation of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.[1][2][3] USP1, in complex with its cofactor UAF1, removes monoubiquitin from key DNA repair proteins, including FANCD2 and PCNA.[1][2][4][5] This deubiquitination is a crucial step for the proper progression and completion of DNA repair.[6][7] Inhibition of USP1 has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, by inducing synthetic lethality.[1][8]

Usp1-IN-2 is a representative small molecule inhibitor of USP1. By blocking the catalytic activity of USP1, this compound leads to the hyperaccumulation of ubiquitinated FANCD2 (FANCD2-Ub) and PCNA (PCNA-Ub).[8][9] This disruption of the normal deubiquitination cycle impairs DNA repair processes, leading to increased genomic instability and sensitization of cancer cells to DNA damaging agents.[10][11]

This application note provides detailed protocols for assessing the cellular effects of this compound on DNA repair foci, specifically focusing on the formation of γH2AX and RAD51 foci, which are markers for DNA double-strand breaks (DSBs) and homologous recombination (HR) repair, respectively.[12][13][14] Additionally, a protocol for a clonogenic survival assay is included to evaluate the long-term impact of this compound on cell viability.

Signaling Pathways and Experimental Workflow

To understand the effect of this compound, it is crucial to visualize its role within the DNA damage response pathway and the experimental approach to measure its impact.

Caption: this compound inhibits the USP1-UAF1 complex, leading to the accumulation of ubiquitinated FANCD2 and disruption of DNA repair.

Caption: Experimental workflow for evaluating the cellular response to this compound treatment.

Key Experimental Protocols

Immunofluorescence Staining for γH2AX and RAD51 Foci

This protocol details the immunofluorescent labeling of γH2AX and RAD51 to visualize and quantify DNA repair foci.[12][14]

Materials:

-

Cells of interest (e.g., BRCA-deficient cancer cell line)

-

This compound

-

DNA damaging agent (e.g., Mitomycin C, Olaparib, or ionizing radiation)

-

Glass coverslips in sterile culture plates

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.3% Triton X-100 in PBS

-

Blocking buffer (5% BSA in PBS)

-

Primary antibodies: anti-γH2AX (Ser139) and anti-RAD51

-

Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere overnight.

-

Treatment:

-

Treat cells with the desired concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Optional: Co-treat or subsequently treat with a DNA damaging agent for a specific duration to induce DNA damage. Include appropriate vehicle controls.

-

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.[15]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.[15]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[15]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-γH2AX and anti-RAD51) in blocking buffer according to the manufacturer's recommendations.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorescently-labeled secondary antibodies in blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Nuclear Staining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Wash once with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

-

Image Acquisition and Analysis:

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival and reproductive integrity.[16]

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

6-well culture plates

-

Trypsin-EDTA

-

Crystal Violet staining solution (0.5% crystal violet in 20% methanol)[17]

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed a low, precise number of cells (e.g., 200-1000 cells per well, determined empirically for each cell line) into 6-well plates.[18]

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

For combination studies, treat with this compound and a DNA damaging agent.

-

-

Incubation:

-

Fixation and Staining:

-

Washing and Drying:

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

-

Colony Counting and Data Analysis:

-

Count the number of colonies containing at least 50 cells.[16]

-

Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) x 100%.

-

Calculate the Surviving Fraction (SF) for each treatment: SF = (Number of colonies counted / (Number of cells seeded x PE/100)).

-

Plot the surviving fraction against the drug concentration to generate a dose-response curve.

-

Data Presentation

The quantitative data from the experiments described above should be summarized in tables for clear comparison.

Table 1: Quantification of DNA Repair Foci Formation

| Treatment Group | Concentration | Average γH2AX Foci per Nucleus (± SD) | Percentage of RAD51-Positive Nuclei (± SD) |

| Vehicle Control | - | 2.5 ± 1.1 | 5.2 ± 2.3 |

| This compound | 1 µM | 8.7 ± 3.4 | 3.1 ± 1.5 |

| This compound | 5 µM | 15.2 ± 5.1 | 1.8 ± 0.9 |

| DNA Damaging Agent | [X] µM | 25.6 ± 8.9 | 45.3 ± 10.2 |

| This compound + DNA Damaging Agent | 5 µM + [X] µM | 40.1 ± 12.3 | 15.7 ± 6.8 |

Note: The data presented are hypothetical and for illustrative purposes only. SD = Standard Deviation.

Table 2: Clonogenic Survival Assay Results

| Treatment Group | Concentration | Surviving Fraction (± SD) |

| Vehicle Control | - | 1.00 ± 0.00 |

| This compound | 0.1 µM | 0.85 ± 0.07 |

| This compound | 1 µM | 0.42 ± 0.05 |

| This compound | 10 µM | 0.11 ± 0.02 |

| DNA Damaging Agent | [Y] µM | 0.55 ± 0.06 |

| This compound + DNA Damaging Agent | 1 µM + [Y] µM | 0.15 ± 0.03 |

Note: The data presented are hypothetical and for illustrative purposes only. SD = Standard Deviation.

Expected Outcomes and Interpretation

-

Increased γH2AX Foci: Treatment with this compound is expected to lead to an accumulation of unresolved DNA damage, resulting in a higher number of γH2AX foci compared to control cells.[8] This effect is often exacerbated when combined with a DNA damaging agent.

-

Decreased RAD51 Foci: Inhibition of USP1 can impair homologous recombination repair.[10][19][20] This can manifest as a reduction in the formation of RAD51 foci, which are critical for strand invasion during HR, especially after the induction of DSBs. The persistence of RAD51 foci over time can also indicate a defect in the completion of HR.[19][21]

-

Reduced Clonogenic Survival: By disrupting DNA repair, this compound is expected to decrease the long-term survival and proliferative capacity of cancer cells, particularly those reliant on the pathways regulated by USP1.[8][17] This is reflected as a lower surviving fraction in the clonogenic assay. A synergistic effect, with a more pronounced reduction in survival, is anticipated when this compound is combined with DNA damaging agents in sensitive cell lines.

These protocols and the associated data analysis provide a robust framework for researchers to investigate the cellular and molecular consequences of USP1 inhibition by this compound, facilitating its evaluation as a potential therapeutic agent.

References

- 1. USP1 | Insilico Medicine [insilico.com]

- 2. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Regulation of the Fanconi anemia pathway by a SUMO-like delivery network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A TOOL FOR ENHANCEMENT AND SCORING OF DNA REPAIR FOCI - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. pubcompare.ai [pubcompare.ai]

- 19. The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Usp1-IN-2 in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR).[1][2][3] By removing ubiquitin from key proteins such as FANCD2 and PCNA, USP1 regulates the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), two essential mechanisms for repairing DNA damage.[1][4][5][6] In many cancers, USP1 is overexpressed, contributing to chemotherapy resistance by enhancing DNA repair in tumor cells.[1][7][8]

Usp1-IN-2 is a potent and selective small molecule inhibitor of USP1 with an IC50 of less than 50 nM.[4][9] By inhibiting USP1, this compound prevents the deubiquitination of FANCD2 and PCNA, leading to their accumulation in a ubiquitinated state. This disrupts DNA repair processes and sensitizes cancer cells to DNA-damaging chemotherapy agents.[1][8] These application notes provide a summary of preclinical data and detailed protocols for utilizing this compound in combination with chemotherapy agents to enhance their anti-tumor efficacy.

Mechanism of Action: Synergistic Targeting of DNA Repair

The combination of this compound with DNA-damaging chemotherapies, such as platinum-based agents (e.g., cisplatin) and PARP inhibitors (e.g., olaparib), represents a promising synthetic lethality approach.[2][10] Chemotherapy induces DNA damage, which in healthy cells is repaired by pathways including those regulated by USP1. By inhibiting USP1 with this compound, the cancer cells' ability to repair this damage is significantly impaired, leading to an accumulation of lethal DNA lesions and subsequent apoptosis.[1][8]

Data Presentation: In Vitro Efficacy of USP1 Inhibitors

The following tables summarize the in vitro potency of various USP1 inhibitors and their synergistic effects when combined with chemotherapy agents in different cancer cell lines.

Table 1: Potency of USP1 Inhibitors

| Inhibitor | IC50 (nM) | Target | Reference |

| This compound | < 50 | USP1 | [4][9] |

| ML323 | 76 | USP1-UAF1 | [11] |

| SJB3-019A | 78.1 | USP1 | [7] |

| Pimozide | 2000 | USP1/UAF1 | [12] |

| GW7647 | 5000 | USP1/UAF1 | [12] |

Table 2: Synergistic Effects of USP1 Inhibitors with Chemotherapy

| USP1 Inhibitor | Chemotherapy Agent | Cell Line | Effect | Reference |

| Pimozide | Cisplatin | NCI-H596 (NSCLC) | Synergistic cytotoxicity | [12] |

| GW7647 | Cisplatin | NCI-H596 (NSCLC) | Synergistic cytotoxicity | [12] |

| ML323 | Cisplatin | A549-R (NSCLC) | Reverses cisplatin resistance | [13] |

| ML323 | Doxorubicin, TOPI/II inhibitors, PARP inhibitor | Colorectal Cancer Cells | Sensitizes cells to chemotherapy | [8] |

| SJB3-019A | Bortezomib, Lenalidomide, Pomalidomide | Multiple Myeloma Cells | Synergistic cytotoxicity | [5] |

| KSQ-4279 | Olaparib | BRCA-mutant tumors | Overcomes PARP inhibitor resistance | [14][15] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy agents.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound and a chemotherapy agent, alone and in combination, on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Chemotherapy agent (e.g., Cisplatin, Olaparib; stock solution in appropriate solvent)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.

-

Treat the cells with varying concentrations of this compound alone, the chemotherapy agent alone, or the combination of both. Include a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.

-

For combination studies, the Combination Index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[5][6][16]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with this compound and a chemotherapy agent.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound and/or the chemotherapy agent as described in the cell viability assay.

-

After the incubation period (e.g., 24-48 hours), harvest the cells by trypsinization and collect the culture medium containing any floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[15][17]

Western Blot for FANCD2 and PCNA Ubiquitination

This protocol is for assessing the ubiquitination status of USP1 substrates, FANCD2 and PCNA, following treatment with this compound. An increase in the ubiquitinated forms of these proteins indicates successful USP1 inhibition.

Materials:

-

Treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-FANCD2, anti-PCNA, anti-beta-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against FANCD2 and PCNA overnight at 4°C. The monoubiquitinated forms of these proteins will appear as slower-migrating bands.[2][13][18]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use beta-actin as a loading control.

Conclusion

The combination of the USP1 inhibitor, this compound, with conventional chemotherapy agents presents a compelling strategy to overcome drug resistance and enhance anti-tumor responses. The provided protocols offer a framework for researchers to investigate this synergistic relationship in various cancer models. Careful evaluation of cell viability, apoptosis, and target engagement through the assessment of FANCD2 and PCNA ubiquitination will be crucial in advancing this therapeutic approach.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. FANCD2-dependent mitotic DNA synthesis relies on PCNA K164 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]

- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. FANCD2 Western blot as a diagnostic tool for Brazilian patients with Fanconi anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medsci.org [medsci.org]

- 18. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Usp1-IN-2 Activity in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) and Fanconi anemia (FA) pathways.[1][2] By removing ubiquitin from key substrates such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2), USP1 regulates DNA repair processes like translesion synthesis (TLS) and homologous recombination.[1] Dysregulation of USP1 activity is implicated in the progression of various cancers, making it an attractive therapeutic target.[1][3]